REACTION_CXSMILES
|
[CH2:1]([P:6](=S)([CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:2][CH:3]([CH3:5])[CH3:4].ClC1C=CC(S(O)(=O)=[O:26])=CC=1>ClC1C=CC=CC=1>[CH2:1]([P:6](=[O:26])([CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:2][CH:3]([CH3:5])[CH3:4]
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Name
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triisoamylphosphine sulfide
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Quantity
|
4.1 g
|
Type
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reactant
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Smiles
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C(CC(C)C)P(CCC(C)C)(CCC(C)C)=S
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Name
|
|
Quantity
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34.7 g
|
Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)S(=O)(=O)O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated for 8 hours
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Duration
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8 h
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
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EXTRACTION
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Details
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the reaction mixture is extracted several times with 80 ml portions of ice water
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Type
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WASH
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Details
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the chlorobenzene solution is washed with sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution is dried over sodium sulfate
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Type
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CUSTOM
|
Details
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the chlorobenzene is removed in vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(CC(C)C)P(CCC(C)C)(CCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |